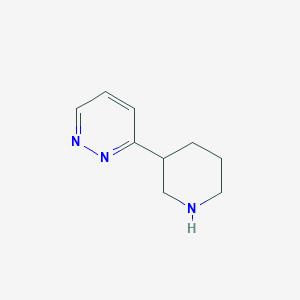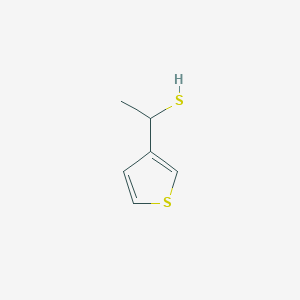
1-(Thiophen-3-yl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H8S2. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an ethane-1-thiol group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-3-yl)ethane-1-thiol can be synthesized through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, resulting in the formation of thiophene carboxylic derivatives . Another method includes the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophenes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
1-(Thiophen-3-yl)ethane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The thiophene ring’s electron-rich nature allows it to participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxyl group at position 2.
Uniqueness: 1-(Thiophen-3-yl)ethane-1-thiol is unique due to the presence of both a thiophene ring and a thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H8S2 |
|---|---|
Molecular Weight |
144.3 g/mol |
IUPAC Name |
1-thiophen-3-ylethanethiol |
InChI |
InChI=1S/C6H8S2/c1-5(7)6-2-3-8-4-6/h2-5,7H,1H3 |
InChI Key |
FSDYHVKGCWLKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)
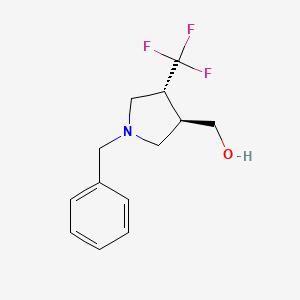
![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)
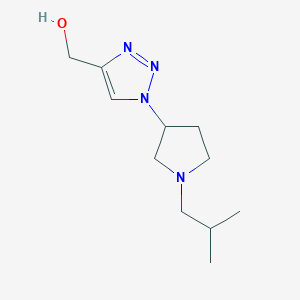
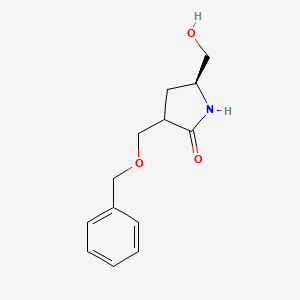
![4-(Iodomethyl)-1-phenyl-2-oxabicyclo[2.2.2]octane](/img/structure/B15277406.png)
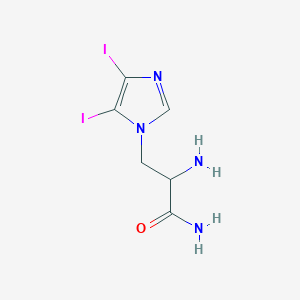
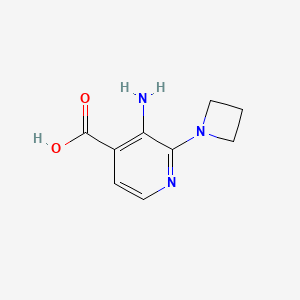
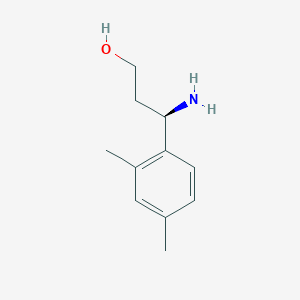
![2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15277422.png)


